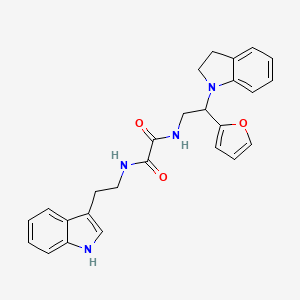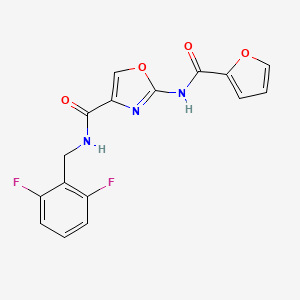![molecular formula C25H23NO5 B2847057 3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid CAS No. 2287281-57-4](/img/structure/B2847057.png)
3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound belongs to the class of organic compounds known as fluorenes . Fluorenes are compounds containing a fluorene moiety, which consists of two benzene rings connected through either a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorene moiety and a propanoic acid group . The fluorene moiety consists of two benzene rings connected through a cyclopentane, cyclopentene, or cyclopenta-1,3-diene .Physical And Chemical Properties Analysis
The compound has a molecular weight of 402.45 . It is a solid at room temperature . The compound’s InChI code is provided .Scientific Research Applications
Peptide Synthesis and Protection Strategies
The Fmoc group is extensively used for the protection of hydroxy-groups in peptide synthesis. It offers a convenient strategy for the synthesis of peptides and oligonucleotides due to its stability under a variety of conditions and its straightforward removal without affecting other sensitive groups (Gioeli & Chattopadhyaya, 1982). This characteristic makes it invaluable for constructing complex biological molecules with high fidelity and efficiency.
Solid Phase Peptide Synthesis (SPPS)
In solid-phase peptide synthesis, the Fmoc group is employed as a protective group for amino acids. This methodology has significantly advanced over the years, enabling the synthesis of biologically active peptides and small proteins. The versatility of the Fmoc SPPS method allows for the creation of peptides under a wide range of conditions, providing a cornerstone technique in bioorganic chemistry (Fields & Noble, 2009).
Material Science and Bioorganic Chemistry
Fmoc-protected amino acids have shown potential in the design and development of novel materials. Their utility spans from the creation of hydrogels and biomaterials to the synthesis of therapeutic agents. The unique properties of the Fmoc group, including its ability to engage in various noncovalent interactions, have been leveraged to fabricate materials with specific functionalities (Bojarska et al., 2020). This research highlights the broad applicability of Fmoc-protected compounds in creating advanced materials for biomedical applications.
Bioimaging and Photophysics
Fmoc derivatives have been explored for their photophysical properties, offering insights into their potential use in bioimaging. The study of fluorenyl probes in water-soluble forms has revealed their capacity for two-photon absorption, making them attractive candidates for integrin imaging and other bioimaging applications. Such compounds demonstrate high selectivity and efficiency in imaging specific cellular targets (Morales et al., 2010).
Functional Materials Development
The structural and electronic properties of fluorene compounds have been studied for their applications in creating functional materials. These investigations cover the synthesis and utility of fluorene derivatives in polymers, photosensitive materials, and organic light-emitting diodes (OLEDs), underscoring the versatility of fluorene structures in material science (Wang Ji-ping, 2011).
Safety And Hazards
properties
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO5/c27-24(28)14-15-26(31-16-18-8-2-1-3-9-18)25(29)30-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23H,14-17H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKAWEOYXSVKHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CON(CCC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[9H-Fluoren-9-ylmethoxycarbonyl(phenylmethoxy)amino]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Methyl-1H,2H,3H,4H,5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dione](/img/structure/B2846974.png)
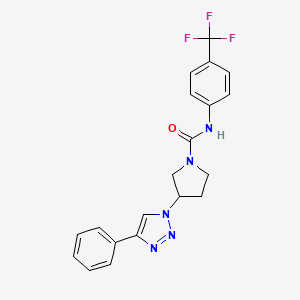
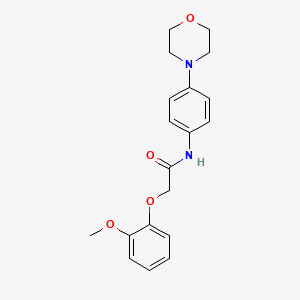
![1-[[4-(2-Methoxyphenyl)-1,2,4-triazol-3-yl]methyl]pyrrole-2-carboxylic acid](/img/structure/B2846978.png)
![2-(allylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2846981.png)
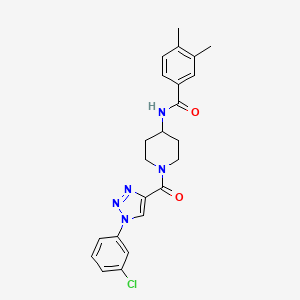
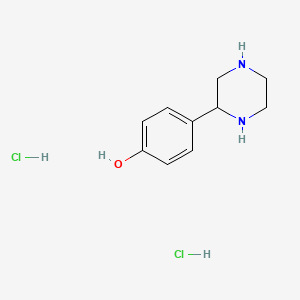
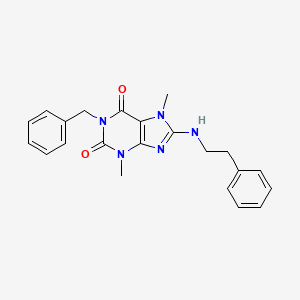
![Methyl 1-((4-fluorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2846988.png)
![N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide](/img/structure/B2846990.png)
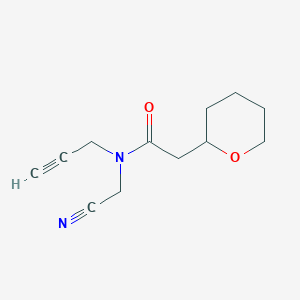
![2-(2,4-dioxo-7-phenyl-1,2,4,5-tetrahydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-[4-(methylthio)benzyl]acetamide](/img/structure/B2846995.png)
